tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[321]octane-6-carboxylate is a bicyclic compound that features a diazabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and desymmetrization processes used in laboratory settings can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-12-9(7)14/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 |
InChI Key |
YSAMRYZMYWIQLQ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CNC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2=O |
Origin of Product |
United States |
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